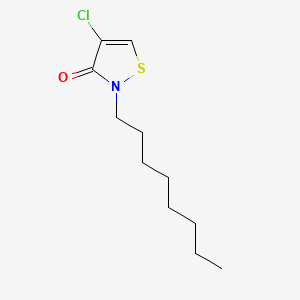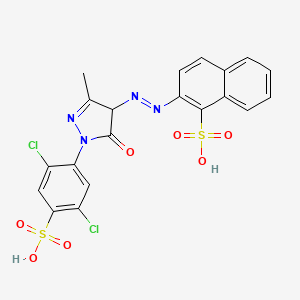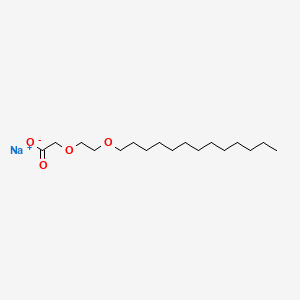
Sodium;2-(2-tridecoxyethoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;2-(2-tridecoxyethoxy)acetate, also known as sodium trideceth-12 carboxylate, is a compound with the chemical formula C17H33NaO4. It is commonly used in cosmetics and personal care products as a surfactant and emulsifying agent. This compound is derived from carboxylic acids and contains a sodium cation, making it water-soluble. It helps cleanse and stabilize formulations, enhancing the spreadability of products and improving their overall texture. This compound is typically found in shampoos, body washes, and facial cleansers, where it contributes to the foaming and cleansing properties of the products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-(2-tridecoxyethoxy)acetate involves the reaction of tridecyl alcohol with ethylene oxide to form trideceth-12, which is then carboxylated to produce the final compound. The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the carboxylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of ethylene oxide to tridecyl alcohol in the presence of a catalyst, followed by carboxylation using sodium hydroxide. The product is then purified and formulated for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Sodium;2-(2-tridecoxyethoxy)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where the sodium cation is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives where the sodium cation is replaced by other cations .
Aplicaciones Científicas De Investigación
Sodium;2-(2-tridecoxyethoxy)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: Utilized in the formulation of pharmaceutical products for its emulsifying and stabilizing properties.
Industry: Widely used in the cosmetics and personal care industry for its foaming and cleansing properties
Mecanismo De Acción
The mechanism of action of sodium;2-(2-tridecoxyethoxy)acetate involves its ability to reduce surface tension, allowing it to act as a surfactant. It interacts with the lipid bilayers of cell membranes, disrupting their structure and enhancing the solubility of hydrophobic compounds. This interaction is facilitated by the compound’s hydrophilic and hydrophobic regions, which allow it to interact with both water and lipid molecules .
Comparación Con Compuestos Similares
Sodium;2-(2-tridecoxyethoxy)acetate can be compared with other similar compounds such as:
- Sodium trideceth-7 carboxylate
- Sodium trideceth-8 carboxylate
- Tridecyl alcohol ethoxylate methylcarboxylate sodium salt
These compounds share similar surfactant properties but differ in their ethoxylation degree and carboxylation, which can affect their solubility and emulsifying capabilities. This compound is unique in its specific balance of hydrophilic and hydrophobic regions, making it particularly effective in personal care products .
Propiedades
Número CAS |
100219-45-2 |
|---|---|
Fórmula molecular |
C17H33NaO4 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
sodium;2-(2-tridecoxyethoxy)acetate |
InChI |
InChI=1S/C17H34O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+1/p-1 |
Clave InChI |
YZLWDDLOJFKAIF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCOCCOCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


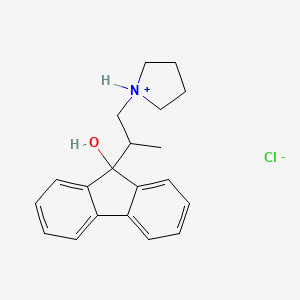
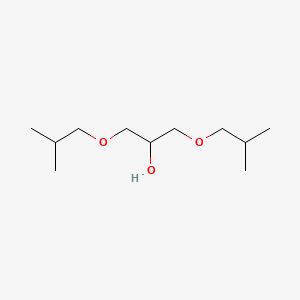
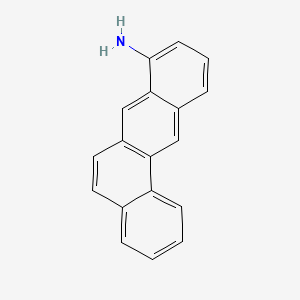
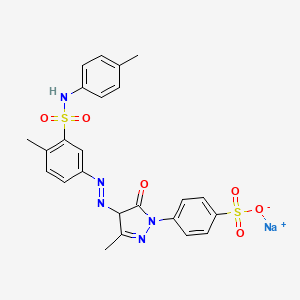
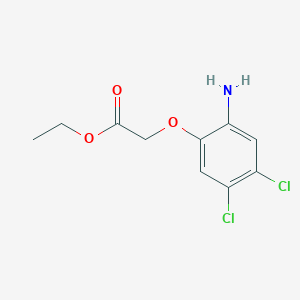
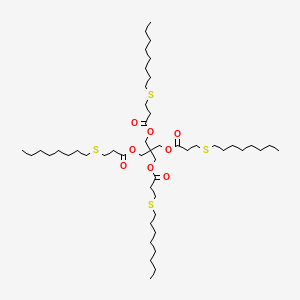
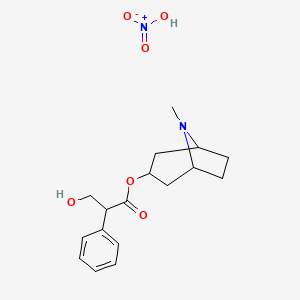


![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)

